4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that combines the structural features of benzothiazole and pyrrole Benzothiazole is known for its diverse biological activities, while pyrrole is a fundamental building block in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the formation of the benzothiazole ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of 2-aminobenzothiazole with an appropriate pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like phosphorus pentasulfide .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques. These methods aim to optimize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrrole rings .
Scientific Research Applications
4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis by activating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Comparison with Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit similar biological activities.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and 1H-pyrrole-3-carboxylic acid are structurally related and used in similar applications.
Uniqueness: 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its combined benzothiazole and pyrrole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
CAS No. |
1330752-84-5 |
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Molecular Formula |
C12H8N2O2S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)8-6-13-5-7(8)11-14-9-3-1-2-4-10(9)17-11/h1-6,13H,(H,15,16) |
InChI Key |
GPZSAZVMKJPKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CNC=C3C(=O)O |
Origin of Product |
United States |
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